molecular formula C11H16O B14394341 5-Methylidene-2-pentylcyclopent-2-EN-1-one CAS No. 89506-33-2

5-Methylidene-2-pentylcyclopent-2-EN-1-one

Cat. No.: B14394341
CAS No.: 89506-33-2
M. Wt: 164.24 g/mol
InChI Key: XDYVAFIVGKPLBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-2-pentylcyclopent-2-EN-1-one can be achieved through the isomerization of 2-pentylidenecyclopentanone. This process involves a continuous-flow system with a fixed-bed glass reactor containing grade A alumina at temperatures between 300–320°C and a feed space velocity of 0.5 h⁻¹ .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the continuous-flow system mentioned above can be scaled up for industrial applications, ensuring consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-2-pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the pentyl group or the double bond.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Methylidene-2-pentylcyclopent-2-EN-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylidene-2-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in scientific research and industrial applications.

Properties

CAS No.

89506-33-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

5-methylidene-2-pentylcyclopent-2-en-1-one

InChI

InChI=1S/C11H16O/c1-3-4-5-6-10-8-7-9(2)11(10)12/h8H,2-7H2,1H3

InChI Key

XDYVAFIVGKPLBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CCC(=C)C1=O

Origin of Product

United States

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